molecular formula C20H24N4O4S B2439532 5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-59-0

5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2439532
CAS No.: 851969-59-0
M. Wt: 416.5
InChI Key: MIAQJYKHUGWNED-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H24N4O4S and its molecular weight is 416.5. The purity is usually 95%.
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Properties

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-13-21-19-24(22-13)18(25)17(29-19)16(14-4-3-5-15(12-14)26-2)23-8-6-20(7-9-23)27-10-11-28-20/h3-5,12,16,25H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAQJYKHUGWNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H26N4O4SC_{21}H_{26}N_{4}O_{4}S with a molecular weight of 430.5 g/mol. Its structure features a thiazolo-triazole moiety linked to a spirocyclic unit, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H26N4O4SC_{21}H_{26}N_{4}O_{4}S
Molecular Weight430.5 g/mol
CAS Number887219-24-1

The biological activity of this compound is hypothesized to involve interaction with various biological macromolecules, potentially influencing enzymatic pathways or receptor activities. The presence of both thiazole and triazole rings suggests possible interactions with nucleic acids or proteins.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The thiazolo and triazole components are known to enhance bioactivity against a range of pathogens. For instance, studies have shown that derivatives of thiazoles and triazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

Several studies have investigated the anticancer properties of thiazolo-triazole derivatives. These compounds often induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Preliminary data suggest that This compound may exhibit similar effects.

Case Studies

  • Study on Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Research : A study published in Molecular Pharmacology explored the effects of thiazolo-triazole derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

Research Findings

Recent findings highlight the importance of the methoxyphenyl group in enhancing the solubility and bioavailability of the compound, which is crucial for its therapeutic efficacy. Additionally, modifications to the spirocyclic structure may lead to improved potency and selectivity against specific targets.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. Critical conditions include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or toluene enhance reactivity for coupling steps .
  • Catalysts : Triethylamine or sodium hydride facilitates deprotonation and accelerates intermediate formation .
  • Temperature control : Reflux conditions (e.g., 80–110°C) are often required for cyclization steps to ensure complete conversion .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing the compound’s structure, and how should data interpretation be approached?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxyphenyl protons resonate at δ 3.7–3.9 ppm, while thiazole protons appear downfield (δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis validates molecular formula, with fragmentation patterns indicating stability of the spiro[4.5]decane moiety .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the azaspiro ring system .

Intermediate Research Questions

Q. How can in vitro assays be designed to evaluate the compound’s biological activity against microbial or cancer targets?

  • Antifungal activity : Use broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans and Aspergillus fumigatus, with fluconazole as a control. The compound’s interaction with fungal lanosterol 14α-demethylase (CYP51) can be inferred from IC₅₀ values .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to cisplatin. Flow cytometry can assess apoptosis via Annexin V/PI staining .

Q. What strategies mitigate stability issues during storage or biological testing?

  • Degradation analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Hydrolytic degradation of the triazole ring is common; lyophilization or storage in anhydrous DMSO minimizes this .
  • Photostability : Use amber vials to protect the methoxyphenyl group from UV-induced oxidation .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated with experimental data to predict and validate biological targets?

  • Target selection : Prioritize enzymes like CYP51 (PDB: 3LD6) or cancer-related kinases (e.g., EGFR) based on structural homology to known inhibitors .
  • Docking protocols : Use AutoDock Vina with flexible ligand parameters to account for the spiro ring’s conformational flexibility. Validate predictions with surface plasmon resonance (SPR) binding assays .
  • Contradiction resolution : If docking predicts high affinity but experimental IC₅₀ is poor, assess membrane permeability (e.g., PAMPA assay) or metabolic stability (hepatic microsome assays) .

Q. What experimental designs address contradictions between computational predictions and observed bioactivity?

  • Orthogonal assays : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Stereochemical analysis : Use chiral HPLC to verify enantiopurity; inactive stereoisomers may skew SAR interpretations .

Q. How can reaction pathways be optimized using Design of Experiments (DoE) and computational feedback?

  • Parameter screening : Apply Plackett-Burman designs to test variables (e.g., solvent, catalyst ratio, temperature) for cyclization steps. ICReDD’s quantum chemical reaction path searches can prioritize conditions with low activation barriers .
  • Machine learning : Train models on historical yield data to predict optimal conditions for novel analogs .

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